Azd 2563; azd 5847

Description

Significance of Oxazolidinones in Addressing Antimicrobial Resistance

Oxazolidinones are particularly valuable due to their potent activity against a broad spectrum of Gram-positive pathogens. This includes highly problematic multidrug-resistant (MDR) organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. nih.govnih.govnih.govnih.govamrita.edunewtbdrugs.orgoup.comasm.orgresearchgate.net Their unique mechanism of action, targeting the initiation of protein synthesis by binding to the 23S rRNA component of the 50S ribosomal subunit, provides a crucial advantage against bacteria that have developed resistance to other antibiotic classes. nih.govnih.govscispace.comnih.govjmilabs.comresearchgate.netamrita.eduersnet.org This makes oxazolidinones a critical tool in the arsenal (B13267) against "superbugs" and for treating severe infections where other options have failed. amrita.eduresearchgate.netnih.gov

Historical Context of AZD2563 and AZD5847 Research Trajectory

The development of oxazolidinones began with early investigations in the 1980s, but it was the work in the 1990s that led to clinically relevant compounds like linezolid (B1675486). AZD2563 and AZD5847 represent later-generation compounds from this class, each with distinct research focuses.

AZD2563 was developed as a novel oxazolidinone aimed at enhancing the efficacy and spectrum of activity against Gram-positive bacteria. Research focused on its in vitro activity against a wide range of common and uncommon Gram-positive pathogens. Studies demonstrated that AZD2563 exhibited potent activity, often comparable to or exceeding that of linezolid, against various staphylococci (including MRSA), streptococci (including penicillin-resistant strains), and enterococci (including VRE). scispace.comjmilabs.comnih.govoup.comoup.comasm.orgasm.org Its activity was largely unaffected by resistance mechanisms to other agents, highlighting its potential as a broad-spectrum Gram-positive antibiotic. scispace.comnih.govoup.comasm.org Investigations also explored its activity against anaerobic Gram-positive bacteria. nih.gov While showing promise, AZD2563 was part of ongoing development and clinical trials. oup.comresearchgate.netnih.govresearchgate.net

Table 1: In Vitro Activity of AZD2563 against Gram-Positive Bacteria

| Bacterial Species/Group | MIC50 (mg/L) | MIC90 (mg/L) | Range (mg/L) | Reference(s) |

| Staphylococcus aureus (MRSA) | 0.5–1 | 1 | 0.5–4 | oup.comoup.comasm.org |

| Staphylococcus aureus (MSSA) | 1 | 1 | 0.5–4 | oup.com |

| Coagulase-negative staphylococci | 0.5–1 | 1 | 0.12–2 | scispace.comnih.govnih.gov |

| Streptococcus pneumoniae | 1 | 1–2 | 0.25–2 | scispace.comjmilabs.comasm.org |

| Other Streptococcus spp. | 0.5–1 | 1–2 | 0.5–2 | nih.govjmilabs.com |

| Enterococcus spp. | 1–2 | 1–2 | 1–4 | scispace.comnih.govoup.com |

| Corynebacterium spp. | 0.25 | 0.25 | 0.25 | nih.gov |

| Listeria spp. | 2 | 2 | 2 | nih.gov |

| Bacillus spp. | 0.5 | 1 | 0.5–1 | nih.gov |

Note: MIC values are approximate and compiled from various studies. Specific methodologies may lead to slight variations.

AZD5847, another oxazolidinone, garnered significant attention for its potential in treating tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. Unlike AZD2563's focus on Gram-positive bacteria, AZD5847 was specifically investigated for its anti-mycobacterial properties. Research indicated that AZD5847 possessed promising in vitro activity against M. tuberculosis, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains. nih.govmedkoo.comasm.org

Studies highlighted that AZD5847 demonstrated improved in vitro bactericidal activity against both extracellular and intracellular M. tuberculosis compared to linezolid. nih.govresearchgate.netersnet.orgnih.gov Its killing kinetics in broth and macrophages suggested a superior rate and extent of bacterial kill compared to linezolid. nih.govnih.gov Furthermore, AZD5847 showed additive efficacy when tested in combination with conventional TB agents, indicating its potential utility in combination therapies. nih.govresearchgate.net The compound functions by inhibiting protein synthesis through interaction with the mycobacterial 50S ribosomal subunit, similar to other oxazolidinones. nih.goversnet.orgnih.govasm.org AZD5847 underwent preclinical testing in animal models and advanced to Phase 1 and Phase 2a clinical trials to assess its safety and efficacy in patients with pulmonary tuberculosis. amrita.edunewtbdrugs.orgasm.org Despite promising preclinical and early clinical data, AstraZeneca ultimately decided not to pursue AZD5847 further. newtbdrugs.org

Table 2: In Vitro Activity of AZD5847 against Mycobacterium tuberculosis

| M. tuberculosis Strain Type | MIC (μg/mL) | Reference(s) |

| H37Rv (Drug-susceptible) | 1 | nih.govnih.govasm.orgasm.org |

| MDR strains | 0.25–1 | nih.govmedkoo.comasm.org |

| XDR strains | 0.25–1 | nih.govmedkoo.comasm.org |

| Clinical isolates | 0.125–4 | medkoo.comasm.org |

Note: MIC values are approximate and compiled from various studies. The MIC90 was reported as 1.0 μg/mL.

Compound List:

AZD2563

AZD5847

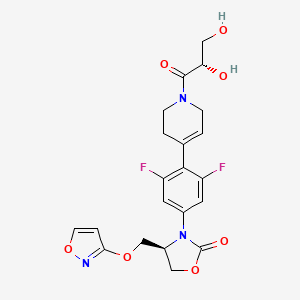

Structure

3D Structure

Properties

Molecular Formula |

C21H21F2N3O7 |

|---|---|

Molecular Weight |

465.4 g/mol |

IUPAC Name |

(4R)-3-[4-[1-[(2S)-2,3-dihydroxypropanoyl]-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C21H21F2N3O7/c22-15-7-13(26-14(11-32-21(26)30)10-31-18-3-6-33-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)9-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1 |

InChI Key |

JNSPVROPDISGLS-PBHICJAKSA-N |

Isomeric SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3[C@@H](COC3=O)COC4=NOC=C4)F)C(=O)[C@H](CO)O |

Canonical SMILES |

C1CN(CC=C1C2=C(C=C(C=C2F)N3C(COC3=O)COC4=NOC=C4)F)C(=O)C(CO)O |

Origin of Product |

United States |

Molecular Mechanism of Action and Target Elucidation of Azd2563/azd5847

Inhibition of Bacterial Protein Synthesis

Oxazolidinones, including AZD2563 and AZD5847, exert their antibacterial effect by inhibiting bacterial protein synthesis nih.govnih.govmdpi.comdrugbank.comnih.govresearchgate.net. This inhibition occurs at an early stage of translation, distinct from other classes of protein synthesis inhibitors mdpi.comucsd.edu. Specifically, these compounds bind to the 50S ribosomal subunit, thereby blocking the formation of the functional 70S initiation complex nih.govdrugbank.comnih.govresearchgate.net. This complex is essential for initiating the process of protein synthesis, as it involves the assembly of the messenger RNA (mRNA), the 30S ribosomal subunit, and the initiator transfer RNA (tRNA) carrying the first amino acid nih.govresearchgate.net. Furthermore, oxazolidinones can interfere with the translocation of peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site on the ribosome nih.govresearchgate.net.

AZD5847 has demonstrated concentration- and time-dependent killing kinetics against M. tuberculosis nih.govresearchgate.net. Studies indicate that AZD5847 exhibits superior in vitro bactericidal activity against both extracellular and intracellular M. tuberculosis compared to linezolid (B1675486), another established oxazolidinone nih.govresearchgate.net.

Binding Site Characterization: Ribosomal 50S Subunit

The primary target for AZD2563 and AZD5847 is the bacterial 50S ribosomal subunit nih.govnih.govmdpi.comucsd.edudrugbank.comnih.govresearchgate.net. This large subunit, composed of ribosomal RNA (rRNA) and ribosomal proteins, plays a central role in peptide bond formation during protein synthesis oup.com. The oxazolidinones bind to a specific site within the 50S subunit, primarily interacting with the 23S ribosomal RNA component nih.govucsd.edudrugbank.comnih.govncats.iomedchemexpress.commdpi.com. This binding occurs within a deep cleft of the 23S rRNA, in a region that is also recognized by other antibiotics like chloramphenicol (B1208) nih.govmdpi.comucsd.edunih.gov. The interaction is specific to bacterial ribosomes and does not affect human cytoplasmic ribosomes mdpi.com.

Interaction with 23S Ribosomal RNA

The precise interaction of AZD2563 and AZD5847 with the 23S rRNA is critical for their mechanism of action nih.govucsd.edudrugbank.comnih.govncats.iomedchemexpress.commdpi.com. This binding event is a key determinant of their antibacterial potency. Resistance to oxazolidinones can arise from mutations within the 23S rRNA, which lead to a reduced binding affinity of the drug to its target nih.govnih.govresearchgate.net. For AZD5847, research has shown that resistance can be associated with mutations in the rrl gene, which encodes the 23S rRNA nih.gov.

Prevention of 70S Initiation Complex Formation

Upon binding to the 50S subunit, AZD2563 and AZD5847 effectively prevent the formation of a stable and functional 70S initiation complex nih.govdrugbank.comnih.govresearchgate.net. This disruption occurs by impeding the proper assembly of the N-formyl-methionyl-tRNA (tRNAfMet) with the ribosome and mRNA nih.govresearchgate.net. The formation of this ternary complex is a prerequisite for the initiation of protein synthesis, and its blockage leads to the cessation of bacterial growth nih.govresearchgate.net.

Specific Mycobacterial Target Identification (AZD5847)

AZD5847 has been specifically investigated for its efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis researchgate.netnih.govresearchgate.netingentaconnect.commdpi.com. Its development for TB treatment leverages the known mechanism of oxazolidinones targeting protein synthesis in bacteria researchgate.netnih.govmdpi.com. AZD5847 has demonstrated potent activity against Mtb, including efficacy against intracellular bacilli within macrophages, a critical aspect for treating latent or persistent infections nih.govresearchgate.net. It exhibits activity against extracellular, intracellular, rapidly dividing, and slowly dividing Mtb populations newtbdrugs.org.

Role of the 50S Ribosomal Subunit in Mycobacterium tuberculosis**

The 50S ribosomal subunit is indispensable for protein synthesis in M. tuberculosis, just as in other bacteria oup.commdpi.comasm.orgbiorxiv.orgnih.gov. This subunit, along with the 30S small subunit, assembles to form the complete 70S ribosome, the cellular machinery responsible for translating genetic information into proteins drugbank.comoup.com. The 23S rRNA is a critical structural and functional component of the 50S subunit drugbank.comoup.com. Studies have identified unique structural dynamics within the mycobacterial 23S rRNA, particularly in domain IV, which could be exploited for novel drug development biorxiv.org.

Identification of Ribosomal L3 Protein (rplC) as a Target in Linezolid-Resistant M. tuberculosis**

A significant finding related to oxazolidinone resistance in M. tuberculosis is the involvement of the ribosomal protein L3, encoded by the rplC gene nih.govup.ac.zadntb.gov.uamdpi.com. Mutations in rplC, particularly the Cys154Arg substitution, have been identified as a primary mechanism conferring resistance to linezolid up.ac.zadntb.gov.uamdpi.com. Notably, studies have also linked resistance to AZD5847 to mutations in the rplC gene, with some AZD5847-resistant mutants harboring the T460C mutation in rplC nih.gov. While mutations in the 23S rRNA gene (rrl) can also lead to oxazolidinone resistance, mutations in rplC appear to be a more dominant mechanism for linezolid resistance in M. tuberculosis nih.govmdpi.com.

Data Tables

Table 1: Macromolecular Synthesis Inhibition by AZD5847 in M. bovis BCG

| Radiolabelled Precursor | Macromolecule Inhibited | IC50 (μg/ml) | MIC (μg/ml) | IC50/MIC Ratio | Pathway Inhibited |

| Leucine (B10760876) | Protein | 0.2 | 4 | 0.05 | Protein Synthesis |

| Acetate | Fatty Acid | >64 | 4 | >16 | Fatty Acid Synthesis |

| Adenine | Nucleic Acid (RNA/DNA) | >64 | 4 | >16 | Nucleic Acid Synthesis |

| Uracil | Nucleic Acid (RNA/DNA) | >64 | 4 | >16 | Nucleic Acid Synthesis |

Data derived from Source nih.gov. The IC50/MIC ratio for leucine indicates specific inhibition of protein synthesis.

Table 2: Minimum Inhibitory Concentrations (MICs) of AZD5847 against M. tuberculosis

| M. tuberculosis Strain/Isolate Type | MIC (μg/ml) |

| H37Rv (Reference Strain) | 1 |

| Clinical Isolates | 0.25 - 1 |

Data derived from Source nih.gov. These values demonstrate potent in vitro activity against both reference and clinical isolates of M. tuberculosis.

Compound List

AZD2563

AZD5847

Preclinical Antimicrobial Activity Profile

In Vitro Activity Against Gram-Positive Pathogens (AZD2563)

AZD2563 exhibits broad-spectrum activity against Gram-positive bacteria. Studies have consistently shown potent inhibitory concentrations against common pathogens, often demonstrating activity comparable to or exceeding that of linezolid (B1675486), the first clinically approved oxazolidinone.

Activity Spectrum Against Staphylococci

AZD2563 displays robust activity against Staphylococcus species, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and coagulase-negative staphylococci (CoNS). Its efficacy extends to strains with reduced susceptibility to other agents.

| Bacterial Isolate Group | AZD2563 MIC50 (µg/mL) | AZD2563 MIC90 (µg/mL) | AZD2563 MIC Range (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA/MRSA) | 1 | 2 | 0.5-2 | 2 | 2 |

Coagulase-Negative Staphylococci (CoNS)

AZD2563 also demonstrated significant activity against CoNS. The MIC50 values for CoNS were reported as 0.5 µg/mL, with MIC90 values of 1 µg/mL, and 100% of strains were susceptible at ≤ 4 µg/mL jmilabs.comoup.comoup.comnih.govredemc.netnih.gov. These MICs were generally twofold lower than those observed for linezolid against CoNS jmilabs.comnih.gov. The MIC range for CoNS was typically between 0.12 to 2 µg/mL nih.govnih.gov.

| Bacterial Isolate Group | AZD2563 MIC50 (µg/mL) | AZD2563 MIC90 (µg/mL) | AZD2563 MIC Range (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Coagulase-Negative Staphylococci (CoNS) | 0.5 | 1 | 0.12-2 | 1 | 1 |

Vancomycin-Intermediate and Heterogeneous Vancomycin-Intermediate Staphylococcus aureus (VISA/hVISA)

Studies investigating AZD2563's activity against strains with reduced susceptibility to vancomycin (B549263), specifically VISA and hVISA, indicated potent efficacy. AZD2563 was found to be marginally more potent than linezolid against hVISA strains, with MICs typically twofold lower nih.govpsu.edu. While all tested clinical VISA and hVISA strains were susceptible to linezolid, AZD2563 generally showed comparable or slightly improved activity. Cross-resistance was observed in laboratory-generated linezolid-resistant mutants, where AZD2563 MICs tended to be twofold higher for strains with higher levels of linezolid resistance nih.govpsu.edu.

Activity Spectrum Against Streptococci

AZD2563 exhibits considerable in vitro activity against various streptococcal species, including Streptococcus pneumoniae.

Streptococcus pneumoniae (including multi-drug resistant isolates)

Against Streptococcus pneumoniae, AZD2563 demonstrated potent activity with MIC50 values of 0.5 µg/mL and MIC90 values of 1 µg/mL across both drug-susceptible and drug-resistant isolates nih.govnih.govasm.orgnih.govoup.comoup.com. The MIC range was typically 0.12 to 2 µg/mL nih.govnih.gov. These findings were consistent across different resistance phenotypes, including penicillin- and macrolide-resistant strains nih.govnih.gov. AZD2563's activity against S. pneumoniae was comparable to, and often twofold lower than, that of linezolid nih.govoup.comoup.com.

| Bacterial Isolate Group | AZD2563 MIC50 (µg/mL) | AZD2563 MIC90 (µg/mL) | AZD2563 MIC Range (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Streptococcus pneumoniae (Susceptible) | 0.5 | 1 | 0.12-2 | 1 | 1-2 |

| Streptococcus pneumoniae (Resistant) | 1 | 2 | 0.25-2 | 1-2 | 2 |

Beta-Hemolytic Streptococci

AZD2563 has exhibited potent activity against beta-hemolytic streptococci. Studies indicate that AZD2563 has an MIC90 of 2 mg/L against these bacteria, showing equal potency to linezolid oup.com. Specifically, against Streptococcus pyogenes, linezolid and AZD2563 displayed MIC50s of 1 μg/ml (2 μg/ml) nih.gov. Furthermore, AZD2563 showed MICs for beta-hemolytic streptococci in the range of 0.06–2 mg/L, with a slight potency advantage over linezolid in some analyses oup.comoup.com.

Viridans Group Streptococci

The compound AZD2563 has also demonstrated significant activity against viridans group streptococci. Research shows that AZD2563 has an MIC90 of 1 mg/L against these bacteria, comparable to linezolid's MIC90 of 1 mg/L oup.com. The MIC ranges for AZD2563 against viridans group streptococci were 0.06–2 mg/L, with some studies indicating a slight potency shift towards lower concentrations compared to linezolid oup.comoup.com.

Activity Spectrum Against Enterococci

AZD2563 displays potent activity against enterococci, including vancomycin-resistant strains. Studies report that the MICs of AZD2563 for Enterococcus faecalis ranged from 0.25 to 4 mg/L, and for Enterococcus faecium, they ranged from 0.5 to 4 mg/L oup.com. Against vancomycin-resistant E. faecium, AZD2563 showed identical MIC50, MIC90, and MIC range (2, 4, and 1–4 mg/L, respectively) to linezolid oup.com. In some comparisons, AZD2563 was found to be two- to four-fold more active than linezolid against enterococci mdpi.com. However, one report indicated elevated MICs for AZD2563 against a linezolid-resistant E. faecium strain at 8 µg/ml jmilabs.com.

Activity Against Other Atypical Gram-Positive Species (e.g., Corynebacterium spp., Listeria spp.)

AZD2563 has shown activity against other atypical Gram-positive species. Against Corynebacterium spp., AZD2563 had MIC50 and MIC90 values of 0.25 µg/mL, with 100% of isolates inhibited at ≤1 µg/mL ncats.io. Similarly, for Listeria spp., AZD2563 demonstrated MIC50 and MIC90 values of 2 µg/mL, with 100% of isolates inhibited at ≤2 µg/mL ncats.io. Linezolid also shows good activity against Listeria spp. with MICs of 0.5–2 μg/mL and against Corynebacterium spp. with MICs in the range of 0.0625–2 μg/mL peerj.com.

In Vitro Anti-Mycobacterial Activity (AZD5847)

AZD5847, a novel oxazolidinone, has demonstrated significant in vitro activity against Mycobacterium tuberculosis. It exhibits potent bactericidal activity against both extracellular and intracellular forms of the bacterium, showing improved efficacy compared to linezolid asm.orgasm.org.

Activity Against Extracellular Mycobacterium tuberculosis

AZD5847 is active against extracellular Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv in broth is reported as 1 μg/ml nih.govasm.orgpsu.edu. AZD5847 retained its MIC in the range of 0.25 to 1 μg/ml against a panel of clinical isolates, including single-drug-resistant strains asm.org. The compound exhibits concentration- and time-dependent killing kinetics against extracellular M. tuberculosis asm.org.

Activity Against Intracellular Mycobacterium tuberculosis (e.g., within Macrophages)

AZD5847 also demonstrates efficacy against Mycobacterium tuberculosis within macrophages. Treatment of M. tuberculosis-infected murine bone marrow-derived macrophages with 16 μg/ml of AZD5847 for 10 days resulted in a 1-log10 reduction in the intracellular CFU count nih.govasm.orgpsu.edu. Furthermore, AZD5847 exhibited dose-dependent killing kinetics against intracellular M. tuberculosis in macrophages, with a decrease of 1.5 log10 CFU/ml after 10 days at 16 μg/ml asm.orgasm.org. The compound's activity against intracellular bacilli is considered superior to that of linezolid asm.orgasm.org.

Compound List:

AZD2563

AZD5847

Pharmacodynamics and Preclinical Efficacy in Infection Models

In Vitro Killing Kinetics and Concentration-Response Relationships

AZD5847 has demonstrated potent in vitro activity against a wide spectrum of Gram-positive cocci and Mtb. Studies have consistently shown its minimum inhibitory concentrations (MICs) to be comparable to or lower than those of linezolid (B1675486), another member of the oxazolidinone class. scispace.com Against various strains of staphylococci, pneumococci, and enterococci, MICs for AZD5847 are typically in the narrow range of 0.25–2 mg/L. nih.gov For M. tuberculosis H37Rv, the MIC is consistently reported as 1 μg/ml. nih.gov This activity is maintained against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.

The compound exhibits both concentration- and time-dependent killing kinetics against extracellular Mtb. researchgate.net In broth cultures, the bactericidal effect of AZD5847 increases with higher concentrations and longer exposure times. researchgate.net This is also observed in intracellular studies, where AZD5847 shows exposure-dependent killing of Mtb residing within murine bone marrow-derived macrophages. researchgate.net At a concentration of 16 μg/ml, it resulted in a 1.5 log₁₀ CFU/ml reduction in intracellular bacteria after 10 days. researchgate.net

| Organism | Strain Type | AZD2563/AZD5847 MIC Range (mg/L) | Linezolid MIC Range (mg/L) |

|---|---|---|---|

| Staphylococci | Surveillance & Multiresistant | 0.25 - 2 | 0.5 - 2 |

| Pneumococci | Surveillance & Multiresistant | 0.25 - 2 | 0.5 - 2 |

| Enterococci | Surveillance & Multiresistant | 1 - 2 | 1 - 4 |

| Beta-haemolytic Streptococci | - | MIC₉₀: 2 | MIC₉₀: 2 |

| Viridans group Streptococci | - | MIC₉₀: 1 | MIC₉₀: 1 |

| Mycobacterium tuberculosis H37Rv | - | 1 | - |

The antibacterial action of AZD5847 is dependent on the duration of exposure. Kill curve kinetic methods have been employed to characterize this property. nih.gov Against Mtb, the rate and extent of bacterial killing by AZD5847 in broth media are superior to those observed with linezolid. researchgate.netnii.ac.jp The net maximum effect (Eₘₐₓ), which represents the maximum bacterial reduction, progressively increases over time, rising from a 4.1 log₁₀ CFU/ml reduction on day 4 to a 9.4 log₁₀ CFU/ml reduction on day 14. researchgate.net While both concentration and time influence its efficacy, studies comparing it to linezolid suggest that linezolid's activity may be slightly more time-dependent. researchgate.net

The classification of AZD2563/AZD5847 as either bacteriostatic (inhibiting bacterial growth) or bactericidal (actively killing bacteria) depends on the target organism.

Against Gram-Positive Cocci : For staphylococci and enterococci, AZD2563 is generally considered bacteriostatic, a characteristic it shares with linezolid. scispace.comnih.gov However, against strains of Streptococcus pneumoniae, it has shown variable bactericidal activity. scispace.com

Against Mycobacterium tuberculosis : In contrast to its activity against cocci, AZD5847 demonstrates clear bactericidal activity against both extracellular and intracellular Mtb. researchgate.netnii.ac.jp Research indicates that its rate and extent of killing are superior to those of linezolid against this pathogen. researchgate.net

In Vivo Efficacy in Animal Models of Bacterial Infection (AZD2563/AZD5847)

The preclinical efficacy of AZD2563/AZD5847 has been evaluated in various murine models of infection, with a significant focus on tuberculosis following its initial development for Gram-positive pathogens.

While AZD2563 was originally developed due to its potent in vitro activity against a wide array of Gram-positive pathogens, including resistant strains, the published scientific literature predominantly details its in vivo evaluation in tuberculosis models. scispace.comnih.govnih.gov Consequently, extensive data from murine models of specific Gram-positive infections, such as those caused by Staphylococcus aureus or Streptococcus pneumoniae, are not widely available in the reviewed sources.

AZD5847 and its disodium (B8443419) phosphate (B84403) prodrug (AZD5847 DSP) have demonstrated significant efficacy in murine models of both acute and chronic Mtb infection. nih.gov The compound is active against both actively growing and slowly replicating bacilli, indicating its potential to impact different stages of the disease. nih.gov

In a chronic infection model using Mtb strain H37Rv, oral administration of AZD5847 resulted in a dose-dependent reduction in bacterial load in the lungs. nih.gov A notable 1.0-log₁₀ reduction in the lung colony-forming unit (CFU) count was achieved after four weeks of treatment. nih.gov This level of efficacy was achieved with a daily area under the concentration-time curve (AUC) of 105 to 158 μg·h/ml. nih.gov

In acute murine models of tuberculosis, the efficacy of AZD5847 was found to correlate best with specific pharmacokinetic/pharmacodynamic (PK/PD) parameters. nih.gov The most predictive parameter for a successful outcome was the ratio of the 24-hour area under the curve for the free, unbound fraction of the drug to the MIC (fAUC/MIC). nih.gov An fAUC/MIC ratio of ≥20 was identified as the key threshold for efficacy. nih.gov Additionally, for all effective treatment regimens in the acute model, the percentage of time the drug concentration remained above the MIC was 25% or greater. nih.gov

| Murine Model | Key Efficacy Finding | Pharmacodynamic Parameter |

|---|---|---|

| Chronic Mtb Infection | 1.0-log₁₀ reduction in lung CFU after 4 weeks | Daily AUC of 105-158 µg·h/ml |

| Acute Mtb Infection | Bactericidal activity | fAUC/MIC ratio ≥ 20 |

Murine Models of Mycobacterium tuberculosis Infection

Efficacy in Chronic Tuberculosis Models

AZD5847 has demonstrated significant bactericidal activity in preclinical chronic tuberculosis (TB) infection models. nih.govasm.org In a mouse model of chronic infection with Mycobacterium tuberculosis H37Rv, oral administration of the compound led to a notable reduction in bacterial load. nih.govasm.org Specifically, a 1.0-log₁₀ reduction in the lung colony-forming unit (CFU) count was observed after four weeks of treatment. nih.govasm.org This efficacy was achieved at a daily area under the concentration-time curve (AUC) ranging from 105 to 158 µg·h/ml. nih.govasm.org

The activity of AZD5847 in the chronic infection model was found to be greater than in acute models, suggesting the compound is particularly potent against the slowly replicating or stationary-growth bacilli characteristic of these persistent infections. nih.gov This suggests that AZD5847 is effective against M. tuberculosis in its different physiological states, including those found within granuloma-like lesions. nih.gov The compound's efficacy in these models points to its potential for treating established, long-term tuberculosis infections. nih.gov

Efficacy of AZD5847 in a Chronic Mouse TB Model

| Duration of Treatment | Outcome | Implied Activity |

|---|---|---|

| 4 weeks | 1.0-log₁₀ reduction in lung CFU count. nih.govasm.org | Bactericidal effect against persistent infection. nih.gov |

Considerations for Latent Tuberculosis Models

While specific studies evaluating AZD5847 exclusively in latent tuberculosis infection (LTBI) models are not detailed, its performance in chronic infection models provides important insights. The significant whole-animal activity observed in chronic models indicates that AZD5847 is active against not only growing but also slowly replicating M. tuberculosis in mouse lungs. nih.gov The enhanced bactericidal effect in chronic models, where bacilli are often contained in a stationary growth phase within granuloma-like structures, suggests a strong potential for efficacy against latent forms of the disease. nih.gov The ability to target these persistent, non-replicating bacteria is a critical attribute for any compound being considered for the treatment of LTBI.

Prodrug Pharmacokinetics and Activation (AZD5847 DSP)

AZD5847 has been studied as both a parent molecule and as a water-soluble disodium phosphate prodrug, AZD5847 DSP (previously known as AZD2563 DSP). nih.gov The development of the prodrug was a strategic approach to overcome the pharmacokinetic limitations of the parent compound. nih.gov

Activation

The prodrug AZD5847 DSP is biologically inactive in vitro. nih.gov Its inactivity is likely due to its charged nature, which impedes its ability to penetrate bacterial cells or host macrophages. nih.gov However, in vivo, AZD5847 DSP is rapidly and efficiently converted to the pharmacologically active parent molecule, AZD5847. nih.gov This activation occurs through hydrolysis by alkaline phosphatases present in plasma. nih.gov

Pharmacokinetics

The primary reason for utilizing the prodrug form was to improve the compound's pharmaceutical properties. AZD5847 itself has limited aqueous solubility, which leads to nonlinear and saturable absorption at higher oral doses. nih.govnih.gov In preclinical mouse models, the plasma levels of AZD5847 did not increase linearly with doses beyond 100 mg/kg. nih.gov

In contrast, the AZD5847 DSP prodrug possesses significantly higher aqueous solubility, allowing for a linear dose-exposure relationship over a much wider range, up to 900 mg/kg in mice. nih.gov This improved linearity and bioavailability ensure more predictable and sustained plasma concentrations of the active AZD5847 molecule. nih.gov In human subjects, AZD5847 is reported to have a half-life of 7 to 11 hours and is approximately 80% bound to plasma proteins. nih.gov However, studies in patients with tuberculosis revealed that the drug's bioavailability was nonlinear and reached a plateau at doses of 800 mg. asm.orgcarta-evidence.org

Comparison of AZD5847 and its Prodrug AZD5847 DSP

| Property | AZD5847 (Parent Drug) | AZD5847 DSP (Prodrug) |

|---|---|---|

| Form | Diol nih.gov | Disodium Phosphate nih.gov |

| Aqueous Solubility | Limited (40 µM) nih.gov | High (millimolar range) nih.gov |

| In Vitro Activity | Active against M. tuberculosis. nih.gov | Inactive. nih.gov |

| Activation | N/A | Rapidly hydrolyzed by plasma alkaline phosphatase to AZD5847. nih.gov |

| Oral Pharmacokinetics | Nonlinear absorption above 100 mg/kg (mice). nih.gov | Linear absorption up to 900 mg/kg (mice). nih.gov |

Mechanisms of Antimicrobial Resistance and Cross Resistance

Resistance Development through 23S rRNA Alterations

Alterations in the bacterial 23S rRNA are a primary mechanism by which resistance to oxazolidinones, including AZD2563 and AZD5847, can emerge drugbank.comnih.govmdpi.comnih.govgoogle.comresearchgate.net. These modifications can directly impact the drug's binding site on the ribosome, reducing its inhibitory effect on protein synthesis nih.govresearchgate.net. Bacteria often possess multiple copies of the 23S rRNA gene, and the accumulation of mutations across these copies can lead to varying degrees of resistance nih.gov.

Several specific point mutations within the 23S rRNA have been identified as conferring resistance to oxazolidinones. A well-documented mutation is the G2576U (or G2576T in Escherichia coli numbering) transversion in domain V of the 23S rRNA, which is frequently associated with linezolid (B1675486) resistance and is considered relevant for other oxazolidinones nih.govresearchgate.netnih.govoup.com. This mutation is located in close proximity to the drug's binding pocket nih.gov. Other identified mutations linked to oxazolidinone resistance include G2447U nih.gov and G2270T in the rrl gene, which was observed in an AZD5847-resistant Mycobacterium tuberculosis isolate nih.gov.

Role of Ribosomal Protein Mutations

In addition to alterations in the 23S rRNA, mutations in specific ribosomal proteins can also contribute to the development of oxazolidinone resistance. Proteins L3 (encoded by rplC) and L4 (encoded by rplD) of the 50S ribosomal subunit have been implicated in this resistance mechanism nih.govnih.govnih.gov. These proteins are situated near the peptidyl transferase center (PTC) and can influence the structural integrity of the 23S rRNA binding site for oxazolidinones nih.govnih.gov. For instance, a T460C mutation in the rplC gene was identified in a resistant M. tuberculosis strain exposed to AZD5847 nih.gov. Similarly, mutations in ribosomal protein L4 have been associated with reduced susceptibility to linezolid in certain bacterial species nih.gov.

In Vitro Selection of Resistant Mutants

Studies investigating the emergence of resistance to AZD2563 and AZD5847 have generally indicated low frequencies for the spontaneous selection of resistant mutants under laboratory conditions medkoo.comamazonaws.com. For example, AZD2563 demonstrated low in vitro selection frequencies for resistant mutants in enterococcal and staphylococcal strains medkoo.comamazonaws.com. Researchers have utilized single-step selection methodologies to generate spontaneously resistant mutants to AZD5847 and linezolid, facilitating the characterization of the underlying resistance mechanisms nih.gov.

Combination Chemotherapy Approaches and Synergistic Interactions Preclinical

In Vitro Synergy Studies with Conventional Antimicrobial Agents

In vitro studies are essential for identifying potential synergistic interactions between new agents and existing drugs, which can lead to enhanced efficacy and reduced toxicity.

AZD2563, an oxazolidinone compound, has demonstrated specific synergistic effects when combined with aminoglycosides. In vitro testing revealed that AZD2563, when used in combination with gentamicin (B1671437) at an MIC/4 concentration, exhibited rapid bactericidal action against streptococcal strains. However, this synergistic effect was not observed against staphylococcal strains in the same studies. nih.gov Furthermore, AZD5847 has also been reported to show synergy with gentamicin in vitro, indicating a potential benefit in combination therapy. ersnet.org

Investigations into the combination of AZD2563 with glycopeptide antibiotics, such as vancomycin (B549263), have yielded different results. In vitro studies indicated that AZD2563 did not show enhanced activity when combined with subinhibitory concentrations of vancomycin against staphylococci and streptococci. nih.gov

AZD5847 has shown promise in combination therapies against Mycobacterium tuberculosis. Preclinical studies have reported that AZD5847 exhibits additive efficacy when tested alongside a variety of conventional anti-tuberculosis (TB) agents. asm.orgcabidigitallibrary.orgnih.gov This additive property suggests its potential utility in both standard and novel combination TB therapies, particularly for addressing drug-sensitive and drug-resistant strains. mdpi.com However, it is important to note that in one specific preclinical study using a murine model of latent TB infection, AZD, when combined with rifampicin (B610482) (RIF), did not demonstrate synergistic, additive, or antagonistic effects. In that particular model, AZD alone also did not exhibit bactericidal activity against nonreplicating bacilli. nih.govresearchgate.net

In Vivo Combination Efficacy in Animal Models

The efficacy of AZD5847 in preclinical animal models, particularly in mouse models of tuberculosis, has been investigated to assess its therapeutic potential. psu.edunih.gov Studies have indicated that AZD5847 can achieve a reduction in lung colony-forming unit (CFU) counts. Specifically, a 1-log10 reduction in lung CFUs was observed with AZD5847 at a dose of 256 mg/kg administered once daily for two weeks, or at 128 mg/kg once daily for four weeks. psu.edunih.gov Pharmacokinetic-pharmacodynamic (PK-PD) analyses suggested that an area under the concentration-time curve (AUC0–24) ranging from 105 to 158 μg · h/ml was associated with a 1.0-log10 reduction in the chronic-infection model over a four-week treatment period. psu.edu

When comparing equivalent exposure levels, the in vivo efficacy of AZD5847 in a mouse chronic TB model was found to be superior to linezolid (B1675486) but inferior to PNU-100480. psu.edu In a separate murine model designed to mimic latent TB infection, AZD5847 demonstrated no or only modest activity after two months of treatment. In contrast, linezolid and PNU-100480 proved effective and showed promising outcomes when administered in combination therapy with rifampin within the same model. nih.gov Further preclinical evaluations have shown that AZD5847, at a dose of 125 mg/kg, can enhance the bactericidal activity of combination therapies such as bedaquiline (B32110) (BDQ) plus pretomanid (B1679085) (PMD) in mice. nih.gov AZD5847 has also exhibited a profound effect in mouse model experiments of TB. bjid.org.br

Strategies for Preventing Resistance Development in Combination Regimens

The emergence and spread of drug resistance in Mycobacterium tuberculosis necessitate the development of novel therapeutic strategies. The use of oxazolidinones like AZD5847 in combination with existing or new anti-TB drugs is considered a critical approach to combat drug-resistant tuberculosis. cabidigitallibrary.orgmdpi.com AZD5847's additive efficacy when combined with first-line TB drugs supports its potential role in combination therapies, which are fundamental for preventing the development and dissemination of drug resistance. cabidigitallibrary.orgnih.gov

Optimizing pharmacokinetic-pharmacodynamic (PK-PD) parameters, such as the AUC/MIC ratio and maintaining drug concentrations above the minimum inhibitory concentration (MIC) for extended periods, are identified as key factors for predicting and enhancing AZD5847's efficacy. researchgate.net Tailoring these parameters within combination regimens may serve as a strategy to improve treatment outcomes and potentially mitigate the development of resistance. researchgate.net The overarching principle in TB treatment underscores that combination therapies are essential for preventing the emergence of drug resistance. google.com

Q & A

Q. How can researchers validate target specificity of AZD2563 in complex biological systems?

- Methodological Answer :

Use CRISPR/Cas9 knockout models to confirm on-target effects.

Perform chemoproteomic profiling (e.g., thermal shift assays) to identify off-target interactions.

Cross-validate findings with orthogonal assays (e.g., siRNA knockdown, enzymatic activity tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.